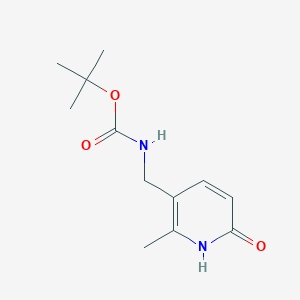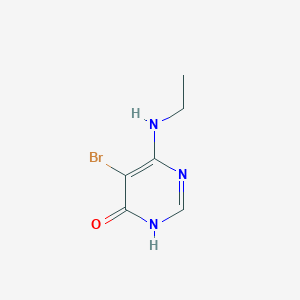![molecular formula C6H5FN4 B13012876 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Métodos De Preparación
The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the fluorine atom or other substituents on the ring are replaced by different groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in cancer therapeutics, particularly as lipid droplet biomarkers for cancer cells.
Industry: Its fluorescence properties make it useful in the development of optical materials and devices.
Mecanismo De Acción
The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Boron dipyrromethene difluoride (BODIPY): While BODIPY compounds are also used for their fluorescence properties, they have different synthetic methodologies and photophysical characteristics.
Coumarins: These are another class of fluorescent compounds with distinct structural features and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and photophysical properties that make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H5FN4 |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
2-fluoropyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C6H5FN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2 |
Clave InChI |
SOMFPIUNPUUXML-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CC(=CN2N=C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)





![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)

